molecular formula C9H7BrN2O B1379033 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile CAS No. 1243349-09-8

2-Bromo-5-cyclopropoxypyridine-4-carbonitrile

Cat. No.: B1379033
CAS No.: 1243349-09-8
M. Wt: 239.07 g/mol
InChI Key: BIGZQLXWXHEDFG-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropoxypyridine-4-carbonitrile is a halogenated pyridine derivative featuring a bromine atom at the 2-position, a cyclopropoxy group at the 5-position, and a nitrile group at the 4-position. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by the cyclopropoxy moiety, which enhances metabolic stability and conformational rigidity compared to linear alkoxy substituents .

Properties

IUPAC Name

2-bromo-5-cyclopropyloxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-9-3-6(4-11)8(5-12-9)13-7-1-2-7/h3,5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGZQLXWXHEDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CN=C(C=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile typically involves the bromination of 5-cyclopropoxypyridine-4-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropoxypyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-5-cyclopropoxypyridine-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Positions) Key Features Reference
5-Bromo-4-Methylpyridine-2-Carbonitrile 5-Br, 4-CH₃, 2-CN Methyl group enhances lipophilicity; simpler synthesis via bromination and cyanation .
4-Amino-2-bromopyrimidine-5-carbonitrile 2-Br, 4-NH₂, 5-CN Amino group enables hydrogen bonding, altering solubility and bioactivity .
3-Bromo-5-methylpicolinonitrile 3-Br, 5-CH₃, 2-CN Methyl at 5-position reduces steric hindrance compared to cyclopropoxy .
5-Bromo-2-chloropyrimidin-4-amine 5-Br, 2-Cl, 4-NH₂ Chlorine as a leaving group increases reactivity in nucleophilic substitutions .
  • Cyclopropoxy vs.
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance halogen bonding interactions in biological targets compared to chlorine .

Physicochemical Properties

  • Melting Points : Analogs like 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile exhibit melting points of 113–115°C , while 5-Bromo-2-chloropyrimidin-4-amine melts at 460–461 K . Cyclopropoxy’s rigidity may elevate the melting point of the target compound.
  • Solubility: The nitrile group generally reduces solubility in polar solvents, but the cyclopropoxy group’s hydrophobicity may further decrease aqueous solubility compared to amino-substituted analogs .

Biological Activity

2-Bromo-5-cyclopropoxypyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and specific applications in medicinal chemistry, particularly focusing on its role in treating various diseases.

The molecular formula for 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile is C8H8BrN3OC_8H_8BrN_3O. The compound features a pyridine ring substituted with a bromine atom, a cyclopropoxy group, and a cyano group. Its structural characteristics contribute to its reactivity and interaction with biological targets.

The biological activity of 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, including:

  • Inhibition of Kinases : The compound may act as an inhibitor of Bruton's Tyrosine Kinase (Btk), which is significant in the treatment of B-cell malignancies and autoimmune diseases. Btk plays a crucial role in B-cell receptor signaling, and its inhibition can reduce the proliferation of malignant B cells .
  • Antimicrobial Activity : Preliminary studies suggest that 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile exhibits antimicrobial properties, making it a candidate for further investigation in treating infections .

Biological Activity Data

A summary table of biological activities associated with 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile is presented below:

Activity Description Reference
Btk Inhibition Potential to inhibit Btk, relevant for B-cell malignancies
Antimicrobial Effects Exhibits activity against various pathogens
Cytotoxicity Demonstrated cytotoxic effects in cancer cell lines

Case Studies

  • Inhibition of Btk : A study evaluated the effectiveness of various pyridine derivatives, including 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile, in inhibiting Btk activity. The results indicated significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent for treating B-cell related disorders .
  • Antimicrobial Testing : In vitro assays were conducted to assess the antimicrobial efficacy of the compound against common bacterial strains. The results showed that 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile had notable activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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